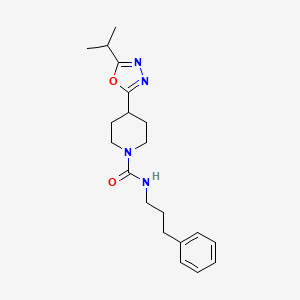

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-15(2)18-22-23-19(26-18)17-10-13-24(14-11-17)20(25)21-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXINKIZLHBOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the oxadiazole derivative with the piperidine carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

Reduction: Reduction reactions can target the oxadiazole ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The phenylpropyl moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of reduced or hydrogenated derivatives.

Substitution: Formation of substituted phenylpropyl derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Explored for its interactions with biological macromolecules.

Medicine:

- Potential applications in drug discovery and development.

- Studied for its pharmacological properties and therapeutic potential.

Industry:

- Used in the development of new materials with specific properties.

- Investigated for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives

LMM5 and LMM11 (Kioshima et al., 2018)

- Structure :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Key Differences :

- The target compound lacks the sulfamoyl benzamide group present in LMM5/LMM11, replacing it with a piperidine-carboxamide core.

- The isopropyl substituent on the oxadiazole contrasts with LMM5’s 4-methoxyphenylmethyl and LMM11’s furan groups.

- Activity :

PF3845 and PF750

- Structure: PF3845: 4-(3-[5-Trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide. PF750: N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide .

- Key Differences :

- PF3845/PF750 feature aryl or heteroaryl substitutions on the piperidine ring, whereas the target compound uses a 3-phenylpropyl chain .

- The target compound’s oxadiazole group is absent in PF3845/PF750.

- Activity :

Piperidine-Carboxamide Analogues

BIBN4096BS

- Structure: 1-Piperidinecarboxamide with a complex substituent including dibromophenol and quinazolinyl groups .

- Key Differences :

- BIBN4096BS has a bulky, halogenated aromatic system , unlike the target compound’s simpler 3-phenylpropyl chain.

- Activity :

Functional Group Analysis

Research Findings and Implications

- Structural Insights :

- Activity Predictions: The absence of sulfamoyl groups (vs. LMM5/LMM11) suggests the target compound may lack antifungal activity but could exhibit novel kinase or protease inhibition due to the oxadiazole-piperidine synergy.

- Synthetic Feasibility :

- The compound’s simpler structure (vs. BIBN4096BS) may streamline synthesis and scale-up .

Biological Activity

The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide represents a novel addition to the class of oxadiazole and piperidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Structural Overview

The compound is characterized by the following structural features:

- Oxadiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Piperidine ring : Commonly associated with central nervous system activity and enzyme inhibition.

- Phenylpropyl group : This substitution can enhance lipophilicity and potentially improve bioavailability.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the oxadiazole ring via cyclization reactions.

- Alkylation of piperidine to introduce the phenylpropyl side chain.

- Final carboxamide formation through coupling reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole and piperidine frameworks exhibit significant antimicrobial activity. The synthesized derivative has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents.

Enzyme Inhibition

The biological evaluation also included testing for enzyme inhibitory activity. Notably, the compound demonstrated significant inhibition against acetylcholinesterase (AChE) and urease enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.2 |

| Urease | 3.8 |

Such inhibition profiles indicate potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

Case Study 1: Anticancer Activity

In a study involving various oxadiazole derivatives, it was found that compounds similar to our target exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neurological Effects

Another investigation assessed the neuroprotective effects of related piperidine derivatives in animal models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and improve cognitive function.

Q & A

Basic: What are the established synthetic methodologies for 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling. Key steps include:

- Oxadiazole ring formation : Use phosphorus oxychloride (POCl₃) under reflux (90–100°C) with precursors like thiosemicarbazides or carboxylic acid derivatives. For example, POCl₃-mediated cyclization of 4-phenyl butyric acid derivatives yields heterocyclic cores .

- Piperidine coupling : Amide bond formation between the oxadiazole intermediate and the piperidine-carboxamide moiety via carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .

- Purification : Recrystallization from DMSO/water mixtures or column chromatography using silica gel and gradients of ethyl acetate/hexane improves purity .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (7–8 ppm for phenyl groups), piperidine methylene signals (2–3 ppm), and oxadiazole ring carbons (~160–170 ppm). Anomalies in splitting patterns may indicate stereochemical complexity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm mass accuracy .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1550 cm⁻¹) .

Advanced: How can reaction yields be optimized during oxadiazole ring formation?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency compared to non-polar alternatives .

- Catalyst screening : Substoichiometric amounts of Lewis acids (e.g., ZnCl₂) or ionic liquids improve reaction rates and reduce side products .

- Temperature control : Gradual heating (e.g., 90°C for 3–6 hours) minimizes decomposition, as seen in analogous 1,3,4-thiadiazole syntheses .

- Workup strategies : pH adjustment (e.g., ammonia solution to pH 8–9) precipitates the product, reducing losses during extraction .

Advanced: How should researchers resolve contradictions in spectral data during structural validation?

Methodological Answer:

- Cross-validation : Combine NMR with 2D techniques (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between piperidine protons and carbonyl carbons confirm amide connectivity .

- Computational modeling : Density Functional Theory (DFT)-predicted NMR shifts (e.g., using Gaussian or ORCA) can identify discrepancies caused by tautomerism or conformational flexibility .

- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and regiochemistry, especially for chiral centers in the piperidine ring .

Advanced: What computational approaches predict the compound’s pharmacokinetic or pharmacodynamic properties?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole moiety’s hydrogen-bonding potential with catalytic residues .

- ADMET prediction : Software like SwissADME estimates bioavailability (%ABS), blood-brain barrier permeability, and CYP450 inhibition risks based on logP (2–4) and topological polar surface area (~80–100 Ų) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding interactions .

Advanced: How can researchers design biological assays to evaluate this compound’s mechanism of action?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., for kinases or phosphodiesterases) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .

- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK293 or HeLa) after 24-hour exposure .

- Transcriptomic profiling : RNA-seq or qPCR arrays identify downstream pathways (e.g., apoptosis or inflammation markers) post-treatment .

Advanced: What strategies mitigate instability of the oxadiazole ring under physiological conditions?

Methodological Answer:

- pH optimization : Buffer systems (e.g., ammonium acetate pH 6.5) stabilize the oxadiazole ring during in vitro assays, as demonstrated in similar analogs .

- Prodrug design : Mask the oxadiazole as a hydrolyzable ester or carbamate to enhance metabolic stability .

- Excipient screening : Lyophilization with cyclodextrins or trehalose prevents hydrolysis in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.